
2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride is a compound that combines the unique structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures in a single molecule offers interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with pyridine-4-carboxylic acid to form the corresponding amide. This amide is subsequently converted to the hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl-pyridine oxides, while reduction can produce adamantyl-pyridine amines.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins or enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
1-adamantylamine: Shares the adamantyl structure but lacks the pyridine and hydrazide groups.
Pyridine-4-carboxylic acid: Contains the pyridine ring but lacks the adamantyl and hydrazide groups.
Adamantane: A simple polycyclic hydrocarbon without the functional groups present in 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride.
Uniqueness
2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride is unique due to its combination of the adamantyl and pyridine structures, along with the hydrazide group. This combination provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c21-16(20-19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17;/h1-4,12-14H,5-11H2,(H,18,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPMBOXHSTUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NNC4=CC=NC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
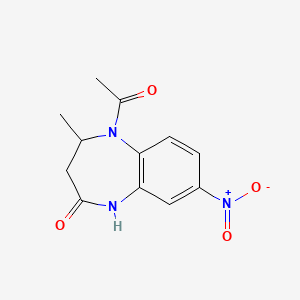

![5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4920610.png)
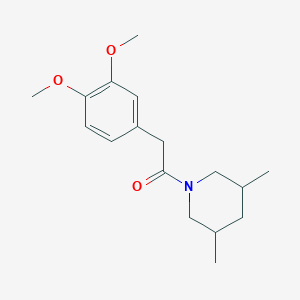
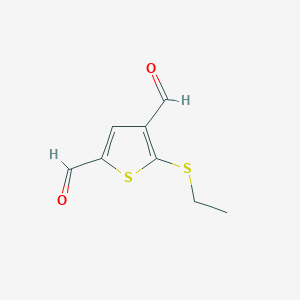
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)
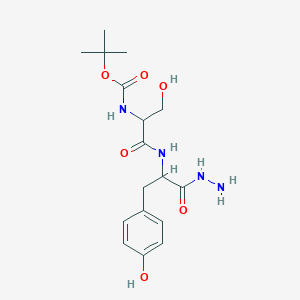
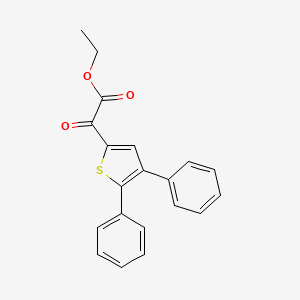
![9-METHOXY-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B4920640.png)
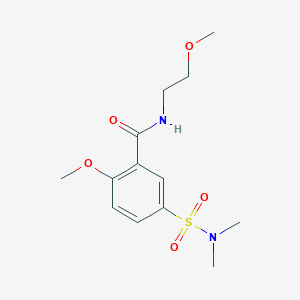
![pentyl 2-{[(4-bromophenyl)amino]methyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B4920659.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)
![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)
